N-[cyano(2,4-difluorophenyl)methyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
“N-[cyano(2,4-difluorophenyl)methyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide” is a chemical compound with the molecular formula C10H8F2N2O . It is related to the compound 2-Cyano-N-(4-fluorophenyl)acetamide .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H8F2N2O/c11-7-1-3-8(4-2-7)12-9(13)5-6-14/h1-4H,5H2,(H,12,13) . This indicates that the compound contains a cyano group (-CN), a 2,4-difluorophenyl group, a methyl group (-CH3), a 4,6-dimethylpyrimidin-2-yl group, and a sulfanyl group (-SH).Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the available resources.Scientific Research Applications
Crystal Structure Analysis
- Molecular Conformation and Intramolecular Bonding : Research on related compounds such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveals insights into molecular conformation and intramolecular bonding. These compounds exhibit a folded conformation about the methylene C atom, with significant angles between the pyrimidine and benzene rings. Intramolecular N—H⋯N hydrogen bonds stabilize this conformation (Subasri et al., 2016).
Chemical Synthesis and Reactivity
- Formation of Hydrogen-Bonded Aggregates : Studies have demonstrated the formation of hydrogen-bonded dimers, chains, and rings in compounds with similar structures. The molecular constitution influences the type of hydrogen-bonded aggregation formed (Trilleras et al., 2008).
Biological Activity and Applications
Antimicrobial Properties : Certain derivatives bearing a sulfonamide moiety have shown potential as antimicrobial agents. This is evident in studies focusing on the synthesis and evaluation of novel heterocyclic compounds incorporating sulfamoyl moieties (Darwish et al., 2014).
Applications in Polymer Science : The compound has applications in the synthesis of polyamides and polyimides, as shown in studies where related compounds are used in the synthesis of new polymeric materials with high glass transitions (Liaw et al., 2002).
Molecular Dynamics and Spectroscopy
- Vibrational Spectroscopic Analysis : Research on similar compounds has been conducted to understand their vibrational spectroscopic signatures, which provides insights into the molecular dynamics and stability of these compounds (Mary et al., 2022).
Computational Chemistry
- Molecular Docking and Density Functional Theory : Computational approaches like molecular docking and density functional theory have been utilized to analyze similar compounds for potential antiviral activities and to understand their structural properties (Fahim et al., 2019).
Safety and Hazards
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
Factors such as its molecular weight, lipophilicity, and the presence of functional groups like the cyano group and sulfanyl group may influence its pharmacokinetic properties .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions may affect the compound’s stability, while the presence of other molecules may influence its binding to its targets .
properties
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4OS/c1-9-5-10(2)21-16(20-9)24-8-15(23)22-14(7-19)12-4-3-11(17)6-13(12)18/h3-6,14H,8H2,1-2H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUGNTCRXHQIEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC(C#N)C2=C(C=C(C=C2)F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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